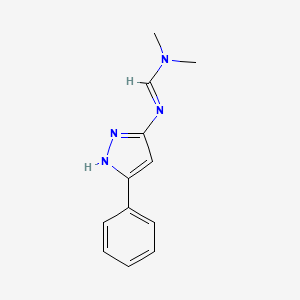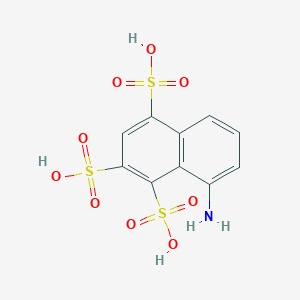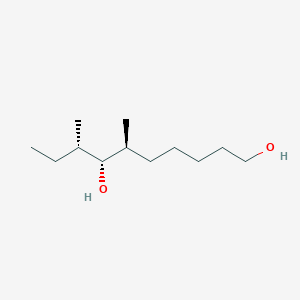
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enhancing monoclonal antibody production in cell cultures.
Industry: Could be used in the production of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide exerts its effects involves several molecular targets and pathways:
Monoclonal Antibody Production: The compound increases cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels, which are crucial for antibody production.
Galactosylation Suppression: It also suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and potential use in epilepsy treatment.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Studied for its role in improving monoclonal antibody production.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide is unique due to its dual role in enhancing monoclonal antibody production and suppressing galactosylation, making it a valuable compound in the field of therapeutic antibody production .
Propiedades
Número CAS |
503427-75-6 |
|---|---|
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H10N2O5/c14-6-1-2-7(8(15)5-6)11(18)12-13-9(16)3-4-10(13)17/h1-2,5,14-15H,3-4H2,(H,12,18) |
Clave InChI |
KQKXEUXBNZJKNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)NC(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)



![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)

![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
